Chloro(4-methoxyphenyl)dimethylstannane
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Overview
Description
Chloro(4-methoxyphenyl)dimethylstannane: is an organotin compound characterized by the presence of a tin atom bonded to a chloro group, two methyl groups, and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(4-methoxyphenyl)dimethylstannane can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylmagnesium bromide with dimethyltin dichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Chloro(4-methoxyphenyl)dimethylstannane can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of organotin hydrides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution Reactions: Products include 4-methoxyphenyldimethylstannane derivatives with different substituents replacing the chloro group.
Oxidation Reactions: Products include organotin oxides or other oxidized derivatives.
Reduction Reactions: Products include organotin hydrides or other reduced derivatives.
Scientific Research Applications
Chemistry: Chloro(4-methoxyphenyl)dimethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds through various chemical transformations.
Biology and Medicine: Research into the biological activity of organotin compounds has shown potential applications in medicinal chemistry. This compound may exhibit antimicrobial or anticancer properties, although further studies are needed to confirm these effects.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with enhanced properties. It can act as a catalyst or stabilizer in polymerization reactions, contributing to the development of advanced materials.
Mechanism of Action
The mechanism of action of chloro(4-methoxyphenyl)dimethylstannane involves its interaction with various molecular targets. In substitution reactions, the chloro group is displaced by nucleophiles, leading to the formation of new organotin compounds. In oxidation and reduction reactions, the tin atom undergoes changes in its oxidation state, resulting in the formation of different organotin derivatives. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Chloro(phenyl)dimethylstannane: Similar structure but lacks the methoxy group on the phenyl ring.
Chloro(4-methylphenyl)dimethylstannane: Similar structure but has a methyl group instead of a methoxy group on the phenyl ring.
Chloro(4-ethoxyphenyl)dimethylstannane: Similar structure but has an ethoxy group instead of a methoxy group on the phenyl ring.
Uniqueness: Chloro(4-meth
Properties
CAS No. |
61726-37-2 |
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Molecular Formula |
C9H13ClOSn |
Molecular Weight |
291.36 g/mol |
IUPAC Name |
chloro-(4-methoxyphenyl)-dimethylstannane |
InChI |
InChI=1S/C7H7O.2CH3.ClH.Sn/c1-8-7-5-3-2-4-6-7;;;;/h3-6H,1H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
SKODQIVRKQNRGU-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)[Sn](C)(C)Cl |
Origin of Product |
United States |
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